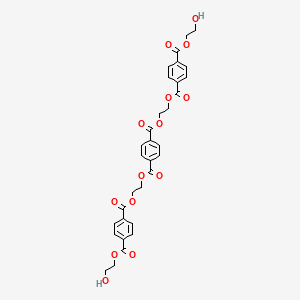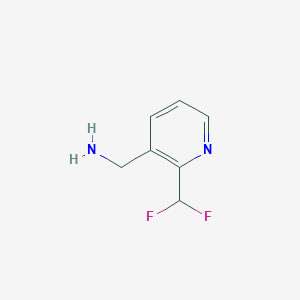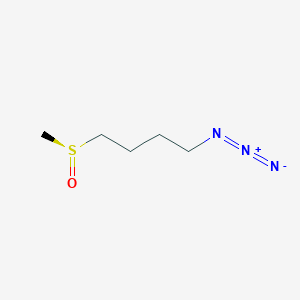
Ethylene Terephthalate Linear Trimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene Terephthalate Linear Trimer is a chemical compound that belongs to the family of polyesters It is a trimeric form of ethylene terephthalate, which is commonly used in the production of polyethylene terephthalate (PET)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Linear Trimer can be synthesized through the esterification reaction between terephthalic acid and ethylene glycol. This reaction typically involves heating the reactants in the presence of a catalyst, such as antimony trioxide, to facilitate the formation of the trimer. The reaction conditions often include temperatures around 290°C to ensure the proper formation of the trimeric structure .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of cyclic oligomers from polyethylene terephthalate (PET) films. This process includes solvent extraction using 1,4-dioxane in a Soxhlet apparatus, followed by purification steps to isolate the desired trimer .
Análisis De Reacciones Químicas
Types of Reactions: Ethylene Terephthalate Linear Trimer undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the trimer into its monomeric units using water and a catalyst, such as a carboxylesterase enzyme.
Oxidation: The trimer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various substituted derivatives of the trimer.
Major Products: The major products formed from these reactions include monomeric ethylene terephthalate, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethylene Terephthalate Linear Trimer has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethylene Terephthalate Linear Trimer primarily involves its interaction with enzymes and chemical reagents. For instance, during hydrolysis, the trimer interacts with carboxylesterase enzymes, which catalyze the cleavage of ester bonds, leading to the breakdown of the trimer into monomeric units. This process involves a catalytic triad composed of serine, glutamic acid, and histidine, which facilitates the hydrolysis reaction .
Comparación Con Compuestos Similares
Polyethylene Terephthalate (PET): A widely used polyester in the production of fibers and plastic bottles.
Cyclic Di(ethylene terephthalate): A dimeric form of ethylene terephthalate with similar structural properties.
Poly(butylene terephthalate): Another polyester with different mechanical and thermal properties compared to ethylene terephthalate derivatives.
Uniqueness: Ethylene Terephthalate Linear Trimer is unique due to its trimeric structure, which provides distinct crystallization and degradation properties compared to its monomeric and dimeric counterparts.
Propiedades
Fórmula molecular |
C32H30O14 |
|---|---|
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
4-O-[2-[4-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethoxycarbonyl]benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H30O14/c33-13-15-41-27(35)21-1-5-23(6-2-21)29(37)43-17-19-45-31(39)25-9-11-26(12-10-25)32(40)46-20-18-44-30(38)24-7-3-22(4-8-24)28(36)42-16-14-34/h1-12,33-34H,13-20H2 |
Clave InChI |
BDKHZINHSZZFHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)



![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)


![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)



![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)

